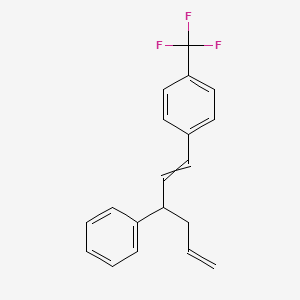
1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene is an organic compound that features a complex structure with a phenyl group, a hexa-1,5-dien-1-yl chain, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the coupling of a phenyl-substituted diene with a trifluoromethyl-substituted benzene derivative. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the diene moiety to a saturated alkane.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenylhexa-1,5-dien-1-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4-(Trifluoromethyl)benzene: Lacks the phenyl-substituted diene moiety, leading to distinct reactivity and applications.
1-Phenylhexa-1,5-diene: Lacks both the trifluoromethyl group and the benzene ring, making it less versatile in synthetic applications.
Uniqueness
1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene is unique due to the presence of both a phenyl-substituted diene and a trifluoromethyl group. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various research and industrial applications.
Properties
CAS No. |
62056-30-8 |
|---|---|
Molecular Formula |
C19H17F3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-(3-phenylhexa-1,5-dienyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H17F3/c1-2-6-16(17-7-4-3-5-8-17)12-9-15-10-13-18(14-11-15)19(20,21)22/h2-5,7-14,16H,1,6H2 |
InChI Key |
AKGHDJVGEWFYOT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C=CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)
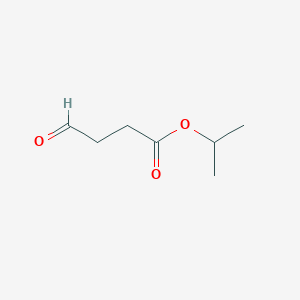
![2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile](/img/structure/B14561041.png)
![N-(Pyridin-2-yl)-2-[(pyridin-2-yl)amino]cyclohexane-1-carboxamide](/img/structure/B14561043.png)
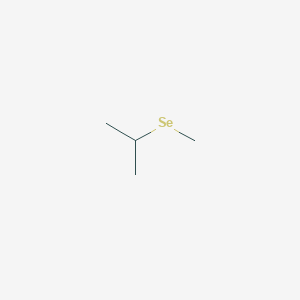
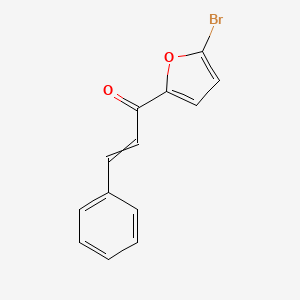
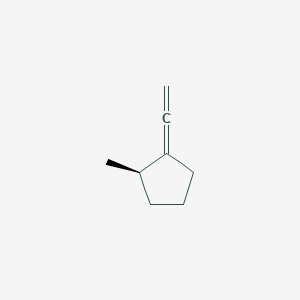
![Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro-](/img/structure/B14561071.png)
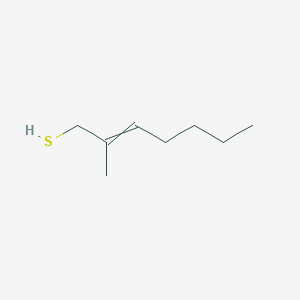
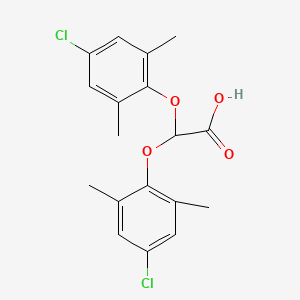
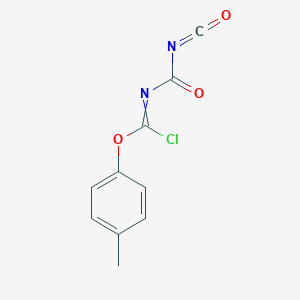
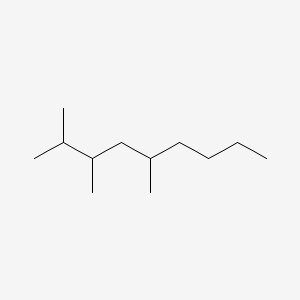
![2,5-Pyrrolidinedione, 3-chloro-1-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B14561121.png)

